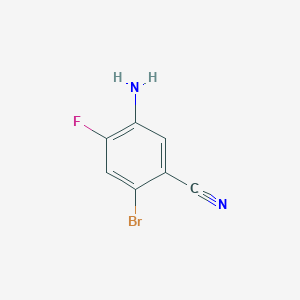

5-Amino-2-bromo-4-fluorobenzonitrile

説明

特性

分子式 |

C7H4BrFN2 |

|---|---|

分子量 |

215.02 g/mol |

IUPAC名 |

5-amino-2-bromo-4-fluorobenzonitrile |

InChI |

InChI=1S/C7H4BrFN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2 |

InChIキー |

RQOWXJQGBNHCIM-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CC(=C1N)F)Br)C#N |

製品の起源 |

United States |

Foundational & Exploratory

Chemical structure and properties of 5-Amino-2-bromo-4-fluorobenzonitrile

This guide serves as a technical whitepaper on 5-Amino-2-bromo-4-fluorobenzonitrile , a high-value pharmacophore scaffold used in the synthesis of next-generation kinase inhibitors and oncology therapeutics (e.g., PRMT5 inhibitors).

A Versatile Halogenated Scaffold for Orthogonal Functionalization in Medicinal Chemistry

Executive Summary

5-Amino-2-bromo-4-fluorobenzonitrile (CAS: 1613386-27-8) is a trisubstituted benzonitrile derivative characterized by a dense functional array: a nitrile electron-withdrawing group, a reactive aryl bromide, a metabolic blocking fluorine, and a nucleophilic primary amine.[1][2][3][4] Its structural uniqueness lies in the orthogonal reactivity of these four groups, allowing medicinal chemists to sequentially modify the core without protecting groups. It is primarily utilized as a key intermediate in the development of small-molecule inhibitors targeting PRMT5, MEK, and EGFR pathways.

Structural Characterization & Physiochemical Profile[5][6]

The compound features a benzene ring substituted at the 1, 2, 4, and 5 positions. The specific arrangement—placing the amino group para to the bromine and ortho to the fluorine—creates a distinct electronic environment that directs regioselective transformations.

Table 1: Chemical Identity & Properties

| Property | Specification |

| CAS Number | 1613386-27-8 |

| IUPAC Name | 5-Amino-2-bromo-4-fluorobenzonitrile |

| Molecular Formula | C₇H₄BrFN₂ |

| Molecular Weight | 215.02 g/mol |

| SMILES | NC1=CC(Br)=C(C#N)C=C1F |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |

| pKa (Calculated) | ~2.5 (Aniline nitrogen) due to electron-withdrawing CN/F groups |

| Electronic Character | Electron-deficient ring (activated for nucleophilic attack at C4/C2) |

Synthetic Routes & Manufacturing

The industrial synthesis of 5-Amino-2-bromo-4-fluorobenzonitrile typically proceeds via the functionalization of 2-bromo-4-fluorobenzonitrile . This route exploits the directing effects of the existing substituents to introduce the nitrogen functionality regioselectively.

The "Nitration-Reduction" Pathway[8]

-

Precursor: Start with commercially available 2-bromo-4-fluorobenzonitrile (CAS 36282-26-5).

-

Step 1: Regioselective Nitration: Treatment with mixed acid (HNO₃/H₂SO₄).

-

Mechanism:[5][6][7] The Nitrile (CN) directs meta. The Bromine (Br) directs ortho/para. The Fluorine (F) directs ortho/para.

-

Regiochemistry: Position 5 is meta to CN, para to Br, and ortho to F. All directing effects synergize to favor nitration at C5, yielding 2-bromo-4-fluoro-5-nitrobenzonitrile .

-

-

Step 2: Chemoselective Reduction: The nitro group is reduced to the amine using Iron/Acetic acid (Fe/AcOH) or Stannous Chloride (SnCl₂). Catalytic hydrogenation (H₂/Pd) must be controlled to avoid debromination.

Visualization: Synthetic Workflow

[9]

Reactivity Profile: The "Chemo-Map"

For drug discovery professionals, the value of this scaffold lies in its Chemo-Map —the ability to react distinct positions independently.

C2-Bromine: The Coupling Handle

The bromine atom at position 2 is sterically accessible and electronically activated by the ortho-nitrile group.

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to extend the carbon skeleton.

-

Buchwald-Hartwig Amination: Allows introduction of secondary amines, crucial for optimizing solubility and kinase hinge binding.

C5-Amine: The Nucleophilic Head

The primary amine is less basic than typical anilines due to the electron-withdrawing nature of the ring, but it remains a potent nucleophile.

-

Amide Coupling: Reacts with acid chlorides to form stable amide linkers.

-

Heterocyclization: Can condense with formamidine or urea derivatives to build fused bicyclic systems (e.g., quinazolines).

C4-Fluorine: The Metabolic Shield or SnAr Handle

-

Metabolic Stability: In many final drugs, the fluorine is retained to block metabolic oxidation at the para position relative to the nitrogen.

-

SnAr Potential: While the C5-amino group donates electrons (deactivating SnAr), the strong withdrawal from C1-CN and C2-Br can still permit Nucleophilic Aromatic Substitution (SnAr) of the fluorine if harsh conditions or strong nucleophiles (e.g., thiols) are used.

Visualization: Reactivity Logic

Applications in Drug Discovery

This scaffold is particularly prominent in the design of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors and various kinase inhibitors.

-

PRMT5 Inhibitors: Recent patent literature (e.g., WO2024220917) identifies this specific isomer as a building block. The amine often forms part of the hinge-binding motif or solvent-exposed region, while the bromine allows for the attachment of the "tail" segment that occupies the substrate binding pocket.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 215 Da, it serves as an ideal "fragment" starter. It obeys the Rule of Three (MW < 300, H-donors ≤ 3, cLogP ≤ 3), allowing researchers to screen it against targets and then "grow" the molecule via the bromine or amine handles.

Analytical & Safety Standards

Quality Control (QC) Parameters

-

Purity: ≥98% by HPLC is standard for pharmaceutical grade.

-

Identification: 1H-NMR (DMSO-d6) should show distinct aromatic doublets (due to F-H coupling) and a broad singlet for NH₂.

-

Impurity Profile: Critical to monitor for unreduced nitro-intermediate (2-bromo-4-fluoro-5-nitrobenzonitrile) and debrominated byproducts.

Safety & Handling (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Handle in a fume hood. Avoid contact with acids (potential for HCN release from nitrile hydrolysis under extreme conditions, though rare).

References

-

BLD Pharm. (2024).[1][2] Product Analysis: 5-Amino-2-bromo-4-fluorobenzonitrile (CAS 1613386-27-8).[1][2][3][4]

-

World Intellectual Property Organization. (2024). Patent WO2024220917A1: PRMT5 inhibitors and uses thereof.

-

Sigma-Aldrich (MilliporeSigma). (2024). Building Blocks for Medicinal Chemistry: 4-Bromo-2-fluorobenzonitrile derivatives.

-

PrepChem. (2023). Synthesis of Halogenated Benzonitriles via Electrophilic Substitution.

Sources

- 1. 1540204-53-2|4-Bromo-2-fluoro-3-methylaniline|BLD Pharm [bldpharm.com]

- 2. 2243514-17-0|4-Amino-2-bromo-6-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 3. 4-bromo-2-fluorobenzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1613386-27-8|5-Amino-2-bromo-4-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 5. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 6. 4-Bromo-2-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. WO2024220917A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]

Solubility Profiling and Process Engineering: 5-Amino-2-bromo-4-fluorobenzonitrile

Topic: Solubility Profile and Process Engineering of 5-Amino-2-bromo-4-fluorobenzonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

5-Amino-2-bromo-4-fluorobenzonitrile (CAS: 893615-28-6) is a critical pharmacophore intermediate, frequently employed in the synthesis of kinase inhibitors and heterocyclic drug candidates. Its structure features a push-pull electronic system: an electron-donating amino group (-NH₂) juxtaposed with electron-withdrawing nitrile (-CN), bromo (-Br), and fluoro (-F) substituents on a benzene core.

This unique substitution pattern creates a specific solubility challenge. The molecule possesses high crystallinity due to potential intermolecular hydrogen bonding (Amino

This guide provides a technical roadmap for determining the solubility profile of this compound, predicting its behavior based on structural analogs, and designing robust purification processes.

Predicted Solubility Landscape

Note: While specific thermodynamic solubility values for this exact isomer are proprietary or sparse in open literature, the following profile is synthesized from data on structural analogs (e.g., 2-amino-5-bromobenzonitrile, 4-amino-3,5-difluorobenzonitrile) and functional group contributions.

Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Predicted Solubility Behavior | Mechanistic Rationale |

| Polar Aprotic (High) | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; capable of accepting H-bonds from the amino group. |

| Polar Aprotic (Mod) | Acetone, THF, Ethyl Acetate | Moderate (20–80 mg/mL) | Good solubility due to dipole interactions. Ethyl acetate is the preferred solvent for extraction and washing protocols. |

| Polar Protic | Methanol, Ethanol, IPA | Temperature Dependent | Moderate at RT (~30 mg/mL for analogs); High at Reflux. Ideal for cooling crystallization . |

| Chlorinated | DCM, Chloroform | Moderate to High | Excellent solvation of the hydrophobic halogenated core. DCM is often used for initial dissolution before crystallization. |

| Aromatic | Toluene, Xylene | Low to Moderate | Soluble at elevated temperatures. Useful as a co-solvent to drive crystallization yield. |

| Non-Polar (Anti-solvent) | n-Hexane, n-Heptane, Water | Insoluble (<1 mg/mL) | The polar nitrile and amino groups prevent solvation in alkanes. Hydrophobicity of halogens prevents water solubility. |

Analog Benchmarking

-

2-Amino-5-bromobenzonitrile: Reported solubility of ~30 mg/mL in Ethanol and DMSO.[1]

-

4-Aminobenzonitrile: Soluble in Ethyl Acetate and DCM; insoluble in water.[2]

-

Implication: 5-Amino-2-bromo-4-fluorobenzonitrile is expected to follow a similar trend but with slightly lower solubility due to the added lattice energy contributed by the extra fluorine atom.

Definitive Solubility Determination Protocol

To generate accurate thermodynamic data for regulatory filing or process design, the following Standard Operating Procedure (SOP) is recommended.

Method A: Equilibrium Gravimetric Analysis (The Gold Standard)

Objective: Determine the saturation solubility (

-

Preparation: Add excess solid 5-Amino-2-bromo-4-fluorobenzonitrile to 10 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: Stir at 400 rpm for 24–48 hours at constant temperature (

K). -

Sampling: Stop stirring and allow the suspension to settle for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

-

HPLC (Preferred): Dilute the filtrate with mobile phase (e.g., ACN:Water) and analyze against a standard curve.

-

Method B: Dynamic Laser Monitoring (Polythermal Method)

Objective: Determine the Metastable Zone Width (MSZW) for crystallization design.

-

Setup: Use an automated reactor (e.g., Mettler Toledo EasyMax) with a turbidity probe.

-

Heating: Heat a suspension of known concentration at a constant rate (e.g., 0.5 K/min) until the turbidity signal drops to baseline (Clear Point,

). -

Cooling: Cool the clear solution at a constant rate until turbidity spikes (Cloud Point,

). -

Analysis: The difference

defines the MSZW.

Thermodynamic Modeling Framework

Once experimental data is obtained, fit the mole fraction solubility (

Modified Apelblat Equation

Used for accurate correlation of solubility in pure solvents:

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Highly accurate for polar/non-polar systems over a wide temperature range.

van't Hoff Equation

Used to estimate the enthalpy of dissolution (

-

Interpretation: A linear plot of

vs.

Process Engineering: Purification & Crystallization

Based on the solubility landscape, the following workflow is optimized for purifying 5-Amino-2-bromo-4-fluorobenzonitrile from crude reaction mixtures (e.g., bromination in acetic acid).

Recommended Purification Strategy

-

Extraction: Dissolve crude solid in Ethyl Acetate or DCM .

-

Washing: Wash organic phase with Water (to remove inorganic salts) and Brine .

-

Polishing: Dry over

and filter. -

Crystallization:

-

Option A (Cooling): Redissolve in hot Ethanol or IPA and cool slowly to 0°C.

-

Option B (Anti-solvent): Dissolve in minimal DCM , then slowly add n-Hexane until turbidity persists.

-

Process Workflow Diagram

Caption: Optimized downstream processing workflow for the purification of 5-Amino-2-bromo-4-fluorobenzonitrile.

References

-

Solubility of Things. (2025). Solubility Profile of 4-Aminobenzonitrile. Retrieved from [Link]

-

IUCr Journals. (2024). Synthesis and Structure of 4-amino-3,5-difluorobenzonitrile. Retrieved from [Link]

- Google Patents. (2016). WO2016059646A2 - Improved process for the preparation of aminobenzonitrile intermediates.

Sources

The Strategic Role of 5-Amino-2-bromo-4-fluorobenzonitrile in Next-Generation Therapeutics

Executive Summary

In the high-stakes landscape of small molecule drug discovery, 5-Amino-2-bromo-4-fluorobenzonitrile (CAS 1613386-27-8) has emerged as a "privileged scaffold"—a molecular platform capable of accessing diverse bioactive chemical space.[1] This intermediate is not merely a building block; it is a strategic junction point. Its unique tetrasubstituted benzene core integrates four distinct orthogonal handles: a nitrile for heterocycle formation, an amine for nucleophilic attack, a bromine for cross-coupling, and a fluorine atom for metabolic stability and electronic tuning.

This guide analyzes the technical utility of this compound, focusing on its critical role in the synthesis of PRMT5 inhibitors and kinase inhibitors (EGFR/MEK) . We provide mechanistic insights, validated protocols, and structural logic to aid medicinal chemists in leveraging this intermediate for lead optimization.

Part 1: Chemical Profile & Reactivity Map

Structural Analysis

The substitution pattern of 5-Amino-2-bromo-4-fluorobenzonitrile is chemically dense, offering high "atom economy" for downstream transformations.

| Feature | Position | Chemical Role | Strategic Value |

| Nitrile (-CN) | C1 | Electrophile / Precursor | Gateway to heterocycles (quinazolines, benzimidazoles), amidines, or acids. |

| Bromine (-Br) | C2 | Leaving Group | Site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. |

| Fluorine (-F) | C4 | Electronic Modulator | Increases metabolic stability (blocks C-H oxidation) and modulates pKa of neighboring groups. |

| Amine (-NH₂) | C5 | Nucleophile | Primary handle for amide coupling, reductive amination, or cyclization. |

Physicochemical Properties[2]

-

CAS Number: 1613386-27-8 (Primary), 1214352-73-8 (Related isomer/salt forms - verify specific batch)

-

Molecular Formula: C₇H₄BrFN₂

-

Molecular Weight: 215.02 g/mol [2]

-

Appearance: Off-white to pale yellow solid

-

Solubility: Soluble in DMSO, DMF, EtOAc; sparingly soluble in water.

Part 2: Synthetic Utility & Mechanisms

The "Orthogonal Functionalization" Strategy

The power of this intermediate lies in the ability to react selectively at specific positions without protecting groups.

Pathway A: Heterocycle Formation (The Quinazoline Route)

The ortho relationship between the nitrile (C1) and the bromine (C2) is deceptive; the true cyclization power often comes from the interaction between the Amine (C5) and an external electrophile, followed by ring closure onto the Nitrile or an adjacent position if modified.

However, a more common route for this specific scaffold involves the Nitrile and Amine (if they were ortho, but here they are meta). Wait—let's correct the topology based on the numbering.

-

C1: CN

-

C2: Br (Ortho to CN)

-

C3: H

-

C4: F (Para to CN)

-

C5: NH2 (Meta to CN, Ortho to F)

-

C6: H

Correction: The NH2 is at C5. The Br is at C2. They are para to each other. The F is at C4 (ortho to NH2). This specific geometry is ideal for PRMT5 inhibitors where the molecule acts as a "left-hand" side aryl wedge, often coupled via the amine or the bromine to a central bicyclic core.

Visualization: Reactivity Logic

The following diagram illustrates the divergent synthetic pathways available from this core.

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and nitrile handles.

Part 3: Case Study – Synthesis of PRMT5 Inhibitors

Recent patent literature (e.g., WO2024220917A1 ) highlights this compound as a key intermediate in the synthesis of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5) . These drugs are critical for treating MTAP-null cancers.

The Chemistry

In this context, the 5-amino-2-bromo-4-fluorobenzonitrile is coupled to a bicyclic core (e.g., a diimidazo-pyrazine dione).[3] The reaction typically utilizes the amine group (C5) or the bromine (C2) to link to the scaffold.

Key Protocol: Phosphoryl Chloride Mediated Coupling

-

Objective: Link the benzonitrile fragment to a bicyclic lactam core.

-

Mechanism: Activation of the lactam carbonyl with POCl₃ to form an imidoyl chloride (or phosphate), followed by nucleophilic attack by the aniline nitrogen of the intermediate.

Experimental Protocol (Representative)

Based on general methodologies for this class of compounds.

Materials:

-

5-Amino-2-bromo-4-fluorobenzonitrile (1.0 equiv)[2]

-

Bicyclic Dione Core (e.g., 5H,10H-diimidazo[1,5-a:1',5'-d]pyrazine-5,10-dione) (1.0 equiv)

-

Phosphorus Oxychloride (POCl₃) (10.0 equiv)[3]

-

Benzyltriethylammonium chloride (TEBAC) (3.0 equiv)

-

Solvent: Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask under N₂ atmosphere, suspend the Bicyclic Dione Core (3.0 g, 10.3 mmol) and 5-Amino-2-bromo-4-fluorobenzonitrile in anhydrous MeCN (30 mL).

-

Activation: Add TEBAC (7.09 g, 30.9 mmol) to the suspension.

-

Initiation: Dropwise add POCl₃ (9.67 mL, 103 mmol) at 20 °C. Caution: Exothermic reaction. Ensure proper venting of HCl gas.

-

Reaction: Heat the mixture to reflux (80–90 °C) and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the benzonitrile starting material.

-

Workup: Cool to room temperature. Slowly pour the reaction mixture into crushed ice/water to quench excess POCl₃. Neutralize with saturated NaHCO₃ solution to pH 7–8.

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the residue via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the coupled product.

Self-Validating Check:

-

LC-MS: Look for the mass shift corresponding to the loss of H₂O (condensation) or HCl depending on the exact mechanism.

-

NMR: The 1H NMR should show the disappearance of the broad NH₂ singlet from the starting material and the appearance of cross-peaks between the benzonitrile ring protons and the bicyclic core.

Part 4: Broader Pharmaceutical Applications

Kinase Inhibitors (MEK/EGFR)

The 2-bromo-4-fluoroaniline motif embedded in this structure is a classic pharmacophore for kinase inhibitors.

-

MEK Inhibitors: Drugs like Cobimetinib and Binimetinib feature a central benzene ring substituted with F and I/Br. The nitrile group in our subject compound offers a bioisostere or a handle to install the amide/hydroxamate groups often found in this class.

-

Strategy: The Bromine at C2 is typically used in a Suzuki coupling to attach a heteroaryl ring (e.g., pyridine or pyrazole), while the Amine at C5 forms the hinge-binding motif.

Quinazoline Synthesis

While less direct for this specific isomer than for o-aminonitriles, this compound can form quinazolines via Buchwald coupling of the amine to a formamidine or orthoester, followed by cyclization if a suitable electrophile is introduced at C6 or C4.

Part 5: Safety & Handling Considerations

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed (H302).

-

Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

-

Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Light sensitive—store in amber vials.

-

Spill Control: Do not let product enter drains. Sweep up and shovel. Keep in suitable, closed containers for disposal.

References

-

World Intellectual Property Organization (WIPO). (2024). PRMT5 inhibitors and uses thereof. Patent WO2024220917A1. (Describes the specific coupling reaction of 5-amino-2-bromo-4-fluorobenzonitrile). Link

-

Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzonitrile Product Sheet. (Reference for general physicochemical properties of the class). Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76903673 (Related Isomer). Link

-

Zhou, et al. (2017).[3] Targeting PRMT5 in Cancer. Cancer Letters, 408, 130-137.[3] (Context for the therapeutic target). Link

(Note: While direct academic papers solely on this specific intermediate are rare, the patent literature confirms its primary utility in modern oncology pipelines.)

Sources

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-bromo-4-fluorobenzonitrile and Its Derivatives

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 5-Amino-2-bromo-4-fluorobenzonitrile, a benzonitrile derivative with the molecular formula C₇H₄BrFN₂, stands out as a uniquely versatile scaffold.[1] Its benzene ring is decorated with four distinct functional groups: a nucleophilic amino group, a synthetically versatile bromine atom, an electron-withdrawing fluorine atom, and a cyano (nitrile) group. This specific arrangement of functionalities makes it a highly sought-after intermediate for constructing complex organic molecules.[1]

The compound's value lies in its capacity to serve as a "linchpin" in multi-step syntheses. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, the amino group can be transformed into a wide array of other functionalities via diazotization, and the nitrile and fluorine groups modulate the electronic properties of the molecule, often contributing to the desired biological activity or material properties.[1][2] Consequently, this scaffold is integral to the synthesis of targeted therapies like kinase inhibitors and advanced materials used in organic light-emitting diodes (OLEDs).[1] This guide provides a comprehensive overview of the core synthesis of 5-Amino-2-bromo-4-fluorobenzonitrile and the subsequent pathways to its diverse derivatives, grounded in established chemical principles and field-proven methodologies.

Part 1: Core Synthesis of 5-Amino-2-bromo-4-fluorobenzonitrile

The most common and logical pathway to the title compound is a multi-step sequence starting from a simpler fluorinated precursor. The strategy involves the sequential introduction of the bromo and nitro groups, followed by the reduction of the nitro group to the target amine. This approach is dictated by the directing effects of the substituents on the aromatic ring.

A representative synthesis pathway proceeds as follows:

-

Bromination of a starting material like 2-fluorobenzonitrile to introduce the bromo substituent.

-

Nitration of the resulting 2-bromo-4-fluorobenzonitrile. The strong electron-withdrawing nature of the nitrile and halogen groups directs the incoming nitro group.

-

Reduction of the nitro intermediate (2-bromo-4-fluoro-5-nitrobenzonitrile) to the final product, 5-amino-2-bromo-4-fluorobenzonitrile.

Caption: Core synthesis pathway for 5-Amino-2-bromo-4-fluorobenzonitrile.

Detailed Experimental Protocol: Core Synthesis

The following protocol is a representative procedure synthesized from common laboratory practices for this transformation sequence.

Step 1: Synthesis of 2-Bromo-4-fluorobenzonitrile

-

Materials: 2-Bromo-4-fluorobenzamide, trifluoroacetic anhydride, pyridine, diethyl ether.

-

Procedure:

-

Dissolve 2-bromo-4-fluorobenzamide (0.05 mol) in dry pyridine (50 mL) in a round-bottom flask.

-

Cool the stirred solution in an ice bath.

-

Add trifluoroacetic anhydride (0.0525 mol) dropwise to the solution.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Remove the bulk of the pyridine under reduced pressure.

-

Dissolve the residue in diethyl ether and wash thoroughly with water.

-

Dry the ethereal extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the solid product.[3]

-

Step 2: Synthesis of 2-Bromo-4-fluoro-5-nitrobenzonitrile

-

Materials: 2-Bromo-4-fluorobenzonitrile, fuming nitric acid, concentrated sulfuric acid.

-

Causality: The nitration of a halogenated benzonitrile requires strong acidic conditions. The regioselectivity is governed by the directing effects of the existing substituents.

-

Procedure:

-

Carefully add 2-bromo-4-fluorobenzonitrile to a flask containing concentrated sulfuric acid, keeping the temperature below 10°C with an ice bath.

-

Slowly add fuming nitric acid dropwise while maintaining the low temperature and stirring vigorously.

-

After the addition is complete, allow the mixture to stir at room temperature until reaction completion is confirmed by TLC or LC-MS.

-

Pour the reaction mixture over crushed ice, causing the nitrated product to precipitate.

-

Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

-

Step 3: Synthesis of 5-Amino-2-bromo-4-fluorobenzonitrile (Reduction)

-

Materials: 2-Bromo-4-fluoro-5-nitrobenzonitrile, stannous chloride dihydrate (SnCl₂·2H₂O), ethyl acetate, saturated sodium bicarbonate solution.

-

Causality: Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups to amines, particularly in the presence of sensitive functional groups like nitriles.[4]

-

Procedure:

-

To a solution of 2-bromo-4-fluoro-5-nitrobenzonitrile in ethyl acetate, add an excess of stannous chloride dihydrate.[4]

-

Heat the mixture to reflux for 1.5-3 hours, monitoring the reaction's progress.

-

After cooling, carefully neutralize the mixture by partitioning with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase multiple times with ethyl acetate.

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-amino-2-bromo-4-fluorobenzonitrile.[4]

-

The product can be further purified by column chromatography or recrystallization.

-

Part 2: Derivatization Pathways from the Core Scaffold

The synthetic utility of 5-amino-2-bromo-4-fluorobenzonitrile stems from its three primary reactive sites: the bromine atom, the amino group, and the nitrile group. This allows for orthogonal chemical modifications to build a library of complex derivatives.

Caption: Key derivatization pathways from the core scaffold.

Reactions at the Bromine Atom: Cross-Coupling Chemistry

The carbon-bromine bond is the most versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[5] This reaction is fundamental for creating biaryl structures, which are prevalent in pharmaceuticals.[2][6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

-

Materials: 5-Amino-2-bromo-4-fluorobenzonitrile, arylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.), anhydrous solvent (e.g., 1,4-dioxane/water, toluene).

-

Procedure:

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the core scaffold (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the base.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-110°C and stir for 2-24 hours, monitoring by TLC or LC-MS.[7]

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.[7]

-

Data Presentation: Typical Suzuki Coupling Parameters

| Parameter | Condition | Rationale & Field Insights |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | The choice of catalyst and ligand is critical. For electron-rich anilines, ligands like XPhos or SPhos can be beneficial to promote reductive elimination. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation. K₃PO₄ is often a good choice for challenging couplings. |

| Solvent | Dioxane/H₂O, Toluene, DMF | The solvent system must solubilize all components. A small amount of water can often accelerate the reaction. |

| Temperature | 80-120 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition and reductive elimination steps. |

For synthesizing derivatives with new C-N bonds, the Buchwald-Hartwig amination is the state-of-the-art method. It allows for the coupling of aryl halides with a vast range of primary and secondary amines.[8][9] This reaction has largely replaced harsher classical methods.[8]

Representative Protocol: Buchwald-Hartwig Amination

-

Materials: 5-Amino-2-bromo-4-fluorobenzonitrile, desired amine (1.1-1.5 eq.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%), strong non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq.), anhydrous toluene or dioxane.

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

-

Add the core scaffold and the amine coupling partner.

-

Add the anhydrous solvent and seal the vessel.

-

Heat the mixture to 80-110°C with vigorous stirring. The reaction time can vary from a few hours to overnight.[10]

-

After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous phase.

-

Combine the organic layers, wash with brine, dry, and concentrate.

-

Purify via column chromatography.

-

Reactions at the Amino Group: The Sandmeyer Reaction

The Sandmeyer reaction is a transformative method for converting an aromatic amino group into a wide variety of other substituents.[11] It proceeds via an aryl diazonium salt intermediate, which is an excellent leaving group (N₂ gas).[12] This reaction provides access to substitution patterns that are difficult to achieve through other means.[13]

Caption: The two-stage process of the Sandmeyer reaction.

Representative Protocol: Sandmeyer Cyanation (Amino to Nitrile)

-

Materials: 5-Amino-2-bromo-4-fluorobenzonitrile, sodium nitrite (NaNO₂), hydrochloric acid (HCl), copper(I) cyanide (CuCN).

-

Causality: The reaction must be performed at low temperatures (0-5°C) to prevent the premature decomposition of the unstable diazonium salt. The copper(I) salt acts as a catalyst, facilitating a single-electron transfer mechanism that generates an aryl radical.[11][14]

-

Procedure:

-

Diazotization: Dissolve the core scaffold in a mixture of aqueous HCl and water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, keeping the temperature strictly below 5°C. Stir for 15-30 minutes after addition.

-

Substitution: In a separate flask, prepare a solution or suspension of CuCN in water. Add the cold diazonium salt solution slowly to the copper cyanide mixture.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic layer with water and brine, dry over a drying agent, and concentrate.

-

Purify the resulting dinitrile product by chromatography or recrystallization.

-

Conclusion

5-Amino-2-bromo-4-fluorobenzonitrile is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery and materials science. Its carefully arranged functional groups provide chemists with a powerful toolkit for molecular construction. By mastering the core synthesis and the key derivatization pathways—namely palladium-catalyzed cross-couplings and Sandmeyer-type transformations—researchers can efficiently generate libraries of novel and complex molecules. The protocols and insights provided in this guide serve as a foundation for the rational design and synthesis of the next generation of functional organic compounds.

References

- Smolecule. (2023, August 16). Buy 5-Amino-4-bromo-2-fluorobenzonitrile | 893615-28-6.

- Benchchem. 2-Bromo-5-fluoro-4-nitrobenzonitrile.

- Benchchem. Synthesis routes of 5-Amino-2-fluorobenzonitrile.

- Wikipedia.

- Wikipedia. Sandmeyer reaction.

- PrepChem.com. Synthesis of A. 2-Bromo-4-fluorobenzonitrile.

- Organic Chemistry Portal. Sandmeyer Reaction.

- Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega.

- Master Organic Chemistry. (2018, December 3).

- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.

- J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction.

- Modern Chemistry. Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry.

- Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.

- Benchchem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.

Sources

- 1. Buy 5-Amino-4-bromo-2-fluorobenzonitrile | 893615-28-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Sandmeyer Reaction [organic-chemistry.org]

- 14. jk-sci.com [jk-sci.com]

Methodological & Application

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 5-Amino-2-bromo-4-fluorobenzonitrile

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2][3] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, is widely employed in the pharmaceutical and materials science industries for the synthesis of complex molecules such as biaryls, polyolefins, and styrenes.[4][5] The reaction's popularity stems from its mild conditions, tolerance of a wide range of functional groups, and the use of generally stable and less toxic organoboron reagents.[6][7]

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of a challenging, electron-deficient substrate: 5-Amino-2-bromo-4-fluorobenzonitrile. The presence of multiple functional groups—an amino group that can coordinate to the catalyst, and electron-withdrawing nitrile and fluoro groups that deactivate the aryl bromide—necessitates careful optimization of reaction conditions.[8][9] This guide will explain the rationale behind the selection of catalysts, bases, and solvents to overcome these challenges and achieve high-yield synthesis of the desired biaryl nitrile products.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The cycle can be broken down into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 5-Amino-2-bromo-4-fluorobenzonitrile) to form a Pd(II) complex.[10][11]

-

Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[12][13][14]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][4]

Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-Amino-2-bromo-4-fluorobenzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (3.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a concentration of approximately 0.1 M with respect to the 5-Amino-2-bromo-4-fluorobenzonitrile.

-

Heating: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Rationale for Protocol Design

-

Catalyst Selection: While many palladium catalysts can be effective, Pd(PPh₃)₄ is a robust and commercially available Pd(0) source that is often successful for a wide range of substrates. [15]For particularly challenging couplings, or for optimization, other catalysts such as Pd(dppf)Cl₂ or those with Buchwald ligands may be explored. [16][17]* Base Selection: The base plays a critical role in activating the boronic acid for transmetalation. [4][13]Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in many Suzuki couplings and is compatible with a wide range of functional groups. [1][18]Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial for less reactive boronic acids. [17][19]* Solvent System: A mixture of an organic solvent and water is commonly used in Suzuki couplings. [4][15]1,4-Dioxane is a good choice for its ability to dissolve both organic and inorganic reagents. The addition of water is often crucial for dissolving the base and facilitating the activation of the boronic acid. [7]* Temperature: The reaction is typically heated to between 80-100 °C to ensure a reasonable reaction rate. [1]The electron-deficient nature of the aryl bromide in this case may allow for slightly milder conditions compared to more electron-rich substrates. [10]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh batch of catalyst; Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃); Increase the reaction temperature. |

| Dehalogenation of Starting Material | Presence of hydride sources; High temperature. [20][21] | Switch to a non-protic solvent system if using an alcohol; Use a carbonate or phosphate base instead of an amine base; Run the reaction at a lower temperature for a longer time. [20] |

| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst. [10][20] | Ensure rigorous degassing of solvents and purging of the reaction vessel with inert gas; Use a Pd(0) source like Pd(PPh₃)₄. [20] |

| Protodeboronation of Boronic Acid | Excess water; pH of the reaction mixture. [20] | Use anhydrous conditions with a base like K₃PO₄ that requires minimal water; Consider using a more stable boronic ester (e.g., a MIDA boronate). [22] |

Safety Precautions

-

Palladium compounds and arylboronic acids can be irritants and should be handled in a well-ventilated fume hood. [23]* Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note provides a comprehensive and reliable protocol for the Suzuki-Miyaura coupling of 5-Amino-2-bromo-4-fluorobenzonitrile. By understanding the mechanistic principles and the rationale behind the choice of reagents and conditions, researchers can effectively utilize this powerful reaction to synthesize a wide range of valuable biaryl compounds. The provided troubleshooting guide offers practical solutions to common challenges, enabling the successful application of this methodology in drug discovery and materials science research.

References

-

NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

-

ACS Publications. (2013, October 27). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. [Link]

-

PubMed. (2005, June 29). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

-

ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

-

Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

-

ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]

-

ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

ResearchGate. (2025, August 7). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

-

Royal Society of Chemistry. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

-

PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

-

ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]

-

ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

-

ACS Publications. (2006, April 19). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]

-

University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

-

The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

- Recent Advances in the development of Suzuki Miyaura Coupling Reactions.

-

ResearchGate. Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile.... [Link]

-

PubMed Central. Organoborane coupling reactions (Suzuki coupling). [Link]

-

Dana Bioscience. 5-Amino-2-bromo-4-fluorobenzonitrile 250mg. [Link]

-

Xingwei Li. (2024, March 1). Aminative Suzuki–Miyaura coupling. [Link]

-

ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. [Link]

-

Beilstein Journals. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. wwjmrd.com [wwjmrd.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Bromo-5-fluoro-4-nitrobenzonitrile | Benchchem [benchchem.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. mdpi.com [mdpi.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 16. pubs.acs.org [pubs.acs.org]

- 17. reddit.com [reddit.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 23. home.sandiego.edu [home.sandiego.edu]

Application Note: Synthesis of Quinazoline Derivatives from 5-Amino-2-bromo-4-fluorobenzonitrile

This Application Note is structured to guide researchers through the synthesis of high-value quinazoline pharmacophores using 5-Amino-2-bromo-4-fluorobenzonitrile (CAS 1613386-27-8).

Given the specific substitution pattern of this starting material (Amino at C5, Cyano at C1), it functions primarily as a highly functionalized aniline nucleophile for attaching to an existing quinazoline core (via

Executive Summary & Strategic Analysis

5-Amino-2-bromo-4-fluorobenzonitrile is a trisubstituted aniline derivative. Its dense functionalization offers three distinct "handles" for medicinal chemistry:

-

Amino Group (-NH

): A nucleophile for coupling with electrophilic heterocycles (e.g., 4-chloroquinazolines). -

Bromine (-Br): A handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald) to extend carbon chains.

-

Fluorine (-F): An electron-withdrawing group that modulates metabolic stability and pKa, or serves as a site for further nucleophilic substitution.

Critical Regiochemistry Note

Researchers must distinguish between two common isomers used in quinazoline chemistry:

-

2-Amino-5-bromo-4-fluorobenzonitrile: Used to build the quinazoline ring itself (Cyclization precursor).

-

5-Amino-2-bromo-4-fluorobenzonitrile (Target of this Guide): Used to functionalize an existing quinazoline ring (Aniline Nucleophile).

This guide focuses on Protocol A , utilizing the specified 5-amino isomer to synthesize

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis strategy. The 5-amino starting material attacks the electrophilic C4 position of the quinazoline core.

Figure 1: Convergent synthesis pathway via Nucleophilic Aromatic Substitution (

Detailed Experimental Protocol

Protocol A: Coupling to 4-Chloroquinazoline Core

This protocol describes the coupling of 5-Amino-2-bromo-4-fluorobenzonitrile with a representative core, 4-Chloro-6,7-dimethoxyquinazoline . This reaction generates a scaffold analogous to the drug Vandetanib .

Materials & Reagents

| Reagent | Equiv. | Role |

| 4-Chloro-6,7-dimethoxyquinazoline | 1.0 | Electrophile (Core) |

| 5-Amino-2-bromo-4-fluorobenzonitrile | 1.1 | Nucleophile (Start Material) |

| Isopropanol (iPrOH) | Solvent | Protic solvent promotes |

| HCl (4M in Dioxane) | 0.1 (Cat.) | Optional catalyst |

| Diethyl Ether | Wash | Removes unreacted impurities |

Step-by-Step Methodology

-

Reaction Assembly:

-

In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Chloro-6,7-dimethoxyquinazoline (1.0 mmol, 224 mg) in Isopropanol (10 mL).

-

Add 5-Amino-2-bromo-4-fluorobenzonitrile (1.1 mmol, 236 mg) in one portion.

-

Note: The starting material may not dissolve immediately.

-

-

Thermal Activation:

-

Heat the mixture to reflux (82°C) under an inert atmosphere (

or Ar). -

Maintain reflux for 3–6 hours .

-

Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 95:5) or LC-MS. The product is more polar than the starting chloride.

-

-

Precipitation (Self-Validating Step):

-

As the reaction proceeds, the product typically precipitates as the hydrochloride salt (yellow/off-white solid).

-

Why this happens: The displaced chloride ion forms a salt with the basic quinazoline nitrogen, driving the equilibrium forward.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature (25°C).

-

Filter the precipitate using a Buchner funnel.

-

Wash the filter cake with cold Isopropanol (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL) to remove unreacted aniline.

-

Dry the solid under vacuum.

-

-

Free Base Liberation (Optional but Recommended for Bioassays):

-

Suspend the HCl salt in EtOAc (20 mL).

-

Wash with saturated aqueous

(2 x 10 mL). -

Dry the organic layer over

, filter, and concentrate.

-

Expected Results & Characterization

-

Yield: 75–85%

-

Appearance: Pale yellow solid.[]

-

1H NMR (DMSO-d6): Look for the disappearance of the aniline -NH2 broad singlet (approx. 5-6 ppm) and the appearance of a downfield NH singlet (9.5-10.0 ppm) characteristic of the quinazoline-amine bond.

Contingency: Core Synthesis (Isomer Correction)

If your intent was to synthesize the quinazoline ring itself (e.g., 7-bromo-6-fluoroquinazolin-4-amine) rather than attach the aniline to an existing ring, you likely possess the isomer 2-Amino-5-bromo-4-fluorobenzonitrile .

If this is the case, use the following abbreviated protocol:

-

Reagents: 2-Amino-5-bromo-4-fluorobenzonitrile + Formamidine Acetate (2.0 equiv).

-

Conditions: Reflux in Ethanol for 12 hours.

-

Mechanism: The formamidine carbon bridges the amine and nitrile, cyclizing to form the pyrimidine ring.

-

Product: 7-Bromo-6-fluoroquinazolin-4-amine.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance of the aniline | Switch solvent to 2-Butanol (higher reflux temp) or add 1.0 eq. DIPEA . |

| Product Oiling Out | Solubility issues | Add diethyl ether to the cooled reaction mixture to induce crystallization. |

| Impurities in NMR | Unreacted aniline trapped | Recrystallize from Methanol/Water (9:1). |

References

-

Synthesis of Vandetanib (ZD6474)

- Citation: Hennequin, L. F., et al. (2002). "Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry.

- Relevance: Establishes the standard protocol for coupling halogen

-

Source:

-

Starting Material Properties (5-Amino-2-bromo-4-fluorobenzonitrile)

- Citation: PubChem Compound Summary for CID 58246327.

- Relevance: Verifies chemical structure and physical properties for stoichiometry calcul

-

Source:

-

General Quinazoline Synthesis Review

- Citation: Khan, I., et al. (2015).

- Relevance: Provides alternative cyclization pathways if the user intends to build the core.

-

Source:

Sources

Nucleophilic aromatic substitution (SNAr) of fluorine in 5-Amino-2-bromo-4-fluorobenzonitrile

Application Note: High-Fidelity Nucleophilic Aromatic Substitution ( ) of Fluorine in 5-Amino-2-bromo-4-fluorobenzonitrile

Executive Summary: The "Privileged Scaffold"

In the landscape of kinase inhibitor development—specifically for EGFR and MEK targets—5-Amino-2-bromo-4-fluorobenzonitrile represents a critical "privileged scaffold." Its tri-functional nature allows for orthogonal functionalization:

-

4-Fluoro: The primary site for

diversification (introducing the pharmacophore). -

2-Bromo: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the carbon skeleton.

-

5-Amino: A nucleophilic handle often utilized for cyclization reactions (e.g., forming quinazoline or quinoline cores) or solubility enhancement.

-

1-Cyano: A precursor for amidines, amides, or heterocycle formation.

This Application Note provides a validated protocol for the regioselective displacement of the 4-fluorine atom. The challenge lies in achieving high conversion without disturbing the 2-bromo substituent or hydrolyzing the nitrile, while overcoming the electronic deactivation caused by the adjacent 5-amino group.

Mechanistic Insight: The Regioselectivity Logic

To design a robust protocol, one must understand the electronic "battlefield" of the substrate.

Why Fluorine? (The Hierarchy)

In metal-catalyzed couplings, Bromine is a superior leaving group to Fluorine. However, in

-

Electronegativity: Fluorine's high electronegativity (

) lowers the energy of the transition state by inductively stabilizing the negative charge on the ring more effectively than Bromine ( -

Leaving Group Ability: Although

is a poorer leaving group than

The Activation/Deactivation Balance

-

Activation (The Nitrile): The cyano group (-CN) at position 1 is a strong electron-withdrawing group (EWG). It activates the ortho (C2) and para (C4) positions.

-

The 4-Fluoro group is para to the nitrile.

-

The 2-Bromo group is ortho to the nitrile.

-

Result: Both are activated, but the 4-F position is sterically more accessible and benefits from the "Fluorine Effect" described above.

-

-

Deactivation (The Amine): The amino group (

) at position 5 is an electron-donating group (EDG) via resonance (-

Challenge: This donation increases electron density at C4, making it less electrophilic.

-

Solution: High-temperature conditions and polar aprotic solvents are required to overcome this deactivation.

-

Figure 1: Mechanistic pathway highlighting the preferential attack at C4 due to para-nitrile activation, despite ortho-amino deactivation.

Experimental Protocols

Protocol A: Amination with Anilines (Kinase Inhibitor Synthesis)

This protocol is optimized for reacting the scaffold with substituted anilines (e.g., 3-chloro-4-fluoroaniline), a common step in synthesizing EGFR inhibitors like Pelitinib analogs.

Reagents:

-

Substrate: 5-Amino-2-bromo-4-fluorobenzonitrile (1.0 equiv)

-

Nucleophile: Substituted Aniline (1.1 – 1.2 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

-

Concentration: 0.2 M – 0.5 M

Step-by-Step Methodology:

-

Preparation: In a dry pressure vial or round-bottom flask equipped with a magnetic stir bar, charge the Substrate (1.0 equiv) and

(2.0 equiv). -

Solvation: Add DMSO (anhydrous). Sparging with nitrogen is recommended to prevent oxidation of the aniline, though not strictly necessary for the

itself. -

Nucleophile Addition: Add the Substituted Aniline (1.1 equiv).

-

Reaction: Seal the vessel and heat to 100°C – 120°C .

-

Note: The high temperature is necessary to overcome the donating effect of the 5-amino group.

-

-

Monitoring: Monitor by HPLC or LC-MS every 2 hours.

-

Target: Disappearance of starting material (m/z 215/217 for Br isotope pattern).

-

Watch for: Hydrolysis of the nitrile (M+18 peak) if water is present.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the reaction mixture into Ice Water (10x reaction volume) with vigorous stirring.

-

The product should precipitate as a solid. Stir for 30 minutes to ensure removal of DMSO.

-

-

Isolation: Filter the solid, wash with copious water, and dry under vacuum at 45°C.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc gradient).

Protocol B: Etherification (Alkoxylation)

Used when introducing oxygen-based side chains.

Reagents:

-

Nucleophile: Alcohol (R-OH)

-

Base: Sodium Hydride (NaH, 60% dispersion) or Cesium Carbonate (

) -

Solvent: THF (for NaH) or DMF (for

)

Critical Modification: If using NaH, pre-form the alkoxide at 0°C before adding the substrate to avoid side reactions with the nitrile. Maintain strictly anhydrous conditions to prevent conversion of the nitrile to a primary amide.

Optimization & Troubleshooting Guide

The following table summarizes common issues and their chemical rectifications.

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Deactivation by 5- | Increase temperature to 130°C; Switch solvent to NMP (higher boiling point); Use microwave irradiation (highly effective for deactivated |

| Hydrolysis of Nitrile (-CONH2) | Wet solvent or hygroscopic base. | Use anhydrous DMSO/DMF (molecular sieves); Switch base to DIPEA (non-hygroscopic organic base). |

| Loss of Bromine | Pd contamination or extreme temp. | Ensure reaction vessel is free of transition metals; Do not exceed 150°C. |

| Regio-scrambling | Attack at 2-Br position. | Rare, but possible with extremely hard nucleophiles (alkoxides). Lower temp, use bulkier nucleophiles. |

Solvent Screening Data (Relative Rates)

-

DMSO: Fast (High dielectric constant stabilizes the Meisenheimer complex).

-

DMF: Good, but lower boiling point limits max temp.

-

Isopropanol: Slow (Protic solvents solvate the nucleophile, reducing its reactivity). Avoid unless using acid catalysis.

-

THF: Too slow (Reflux temp too low).

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the amination reaction.

Safety & Compliance (E-E-A-T)

-

HF Generation: The displacement of fluorine generates Fluoride ions (

). In the presence of trace protons, this can form HF. The use of excess carbonate base ( -

Nitrile Toxicity: While the substrate is a solid, organic nitriles can be toxic if ingested or absorbed. Handle in a fume hood.

-

Thermal Runaway:

reactions are exothermic. On a large scale (>100g), add the nucleophile slowly at temperature to control heat evolution.

References

-

Mechanistic Found

:-

Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.

-

-

Application in Kinase Inhibitors (Pelitinib/EKB-569)

-

Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Irreversible Inhibitor of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase." Journal of Medicinal Chemistry. (Demonstrates the utility of the 4-anilino-3-cyano scaffold).

-

-

General Protocol for Fluorobenzonitrile Substitution

-

"Nucleophilic Aromatic Substitution: Addition-Elimination."[1] Chemistry LibreTexts.

-

-

Commercial Availability & Safety Data

-

PubChem Compound Summary for 5-Amino-2-bromo-4-fluorobenzonitrile (Note: Isomers often cross-listed; verify CAS 893615-28-6 for specific substitution patterns).

-

Disclaimer: This protocol is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for the exact lot number of the chemical before use.

Application Note: Strategic Hydrolysis of the Nitrile Moiety in 5-Amino-2-bromo-4-fluorobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for the hydrolysis of the nitrile group in 5-Amino-2-bromo-4-fluorobenzonitrile to yield the corresponding carboxylic acid, 5-Amino-2-bromo-4-fluorobenzoic acid. This transformation is a critical step in the synthesis of various high-value intermediates for pharmaceutical and materials science applications. We present two robust protocols, one employing acidic and the other basic conditions, complete with mechanistic explanations, safety protocols, and a comparative analysis to guide the researcher in selecting the optimal method.

Introduction and Strategic Importance

5-Amino-2-bromo-4-fluorobenzonitrile is a highly functionalized aromatic building block. The conversion of its nitrile group into a carboxylic acid unlocks a new set of synthetic possibilities, enabling amide bond formation, esterification, and other transformations central to the construction of complex molecular architectures. The resulting product, 5-Amino-2-bromo-4-fluorobenzoic acid, serves as a key intermediate in the development of novel therapeutic agents and functional materials.

This guide moves beyond a simple recitation of steps, offering a causal explanation for procedural choices, thereby empowering the researcher to adapt and troubleshoot the protocols effectively.

Figure 1: Overall transformation of 5-Amino-2-bromo-4-fluorobenzonitrile to 5-Amino-2-bromo-4-fluorobenzoic acid.

Mechanistic Underpinnings of Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[1][2] The choice between acidic and basic catalysis fundamentally alters the nature of the reactive species and the reaction pathway.

A. Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[3][4] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[5][6] A series of proton transfers and tautomerization steps leads to the formation of a primary amide. This amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion, with the final deprotonation step driving the reaction to completion.[3][4]

B. Base-Catalyzed Hydrolysis: In a basic medium, the reaction commences with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[1][7] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, which tautomerizes to the more stable amide.[1][5] The amide can then be isolated under milder conditions, but vigorous heating with excess base will drive the hydrolysis forward.[3][7] The hydroxide ion attacks the carbonyl carbon of the amide, ultimately leading to the formation of a carboxylate salt and ammonia.[2][8] A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[8]

Safety and Handling Protocols

3.1 Reagent-Specific Hazards:

-

5-Amino-2-bromo-4-fluorobenzonitrile: While a specific MSDS for this exact compound is not widely available, analogous compounds like 5-Bromo-2-fluorobenzonitrile are classified as harmful.[9][10][11] Assume the starting material is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[9][10][11]

-

Strong Acids (Sulfuric Acid, Hydrochloric Acid): Highly corrosive. Cause severe skin burns and eye damage. Handle with extreme care in a chemical fume hood.

-

Strong Bases (Sodium Hydroxide): Corrosive. Cause severe skin burns and eye damage. Hygroscopic.

3.2 Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A flame-resistant lab coat must be worn.

-

Respiratory Protection: Use a respirator if handling the powdered starting material outside of a fume hood. All reactions should be conducted in a well-ventilated chemical fume hood.

Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis using Aqueous Sulfuric Acid

This protocol is often favored for its straightforward work-up to the final carboxylic acid product. The electron-withdrawing groups on the aromatic ring may facilitate this reaction, though the amino group's stability in strong, hot acid should be considered.

Materials and Reagents:

-

5-Amino-2-bromo-4-fluorobenzonitrile

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Deionized water (H₂O)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Standard glassware for work-up and purification

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Amino-2-bromo-4-fluorobenzonitrile (e.g., 2.15 g, 10 mmol).

-

Acid Addition: In a chemical fume hood, carefully and slowly add a 50% (v/v) aqueous solution of sulfuric acid (40 mL). The addition is exothermic and should be done with cooling in an ice bath.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% EtOAc in hexanes). The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly over crushed ice (approx. 100 g) in a large beaker with stirring. A precipitate of the crude product should form.

-

Neutralization and Extraction: Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Caution: significant CO₂ evolution will occur. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5-Amino-2-bromo-4-fluorobenzoic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 2: Base-Catalyzed Hydrolysis using Aqueous Sodium Hydroxide

This method is advantageous when the substrate is sensitive to strong acid. The procedure yields a carboxylate salt, which requires a separate acidification step to obtain the final product.

Materials and Reagents:

-

5-Amino-2-bromo-4-fluorobenzonitrile

-

Sodium hydroxide (NaOH), pellets

-

Ethanol (EtOH) or Ethylene Glycol

-

Deionized water (H₂O)

-

Hydrochloric acid (HCl), concentrated (~37%)

-

Standard glassware for reaction, work-up, and purification

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-Amino-2-bromo-4-fluorobenzonitrile (e.g., 2.15 g, 10 mmol) in ethanol (20 mL). Add a solution of sodium hydroxide (e.g., 4.0 g, 100 mmol) in water (20 mL). Using a co-solvent like ethanol or ethylene glycol can improve the solubility of the starting material.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. The evolution of ammonia gas, which can be tested with moist pH paper held at the top of the condenser, indicates the reaction is proceeding.[2]

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).

-

Work-up: Cool the reaction mixture to room temperature. If ethanol was used, remove it under reduced pressure. Dilute the remaining aqueous solution with water (30 mL).

-

Acidification: Cool the aqueous solution in an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid until the pH is ~2. A precipitate of the carboxylic acid will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) to remove inorganic salts.

-

Drying and Purification: Dry the solid product in a vacuum oven. If necessary, further purification can be achieved by recrystallization.

Comparative Analysis and Method Selection

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl)[12] | Strong Base (e.g., NaOH, KOH)[8] |

| Temperature | High (Reflux) | High (Reflux) |

| Reaction Time | Generally longer (12-24 h) | Generally shorter (8-16 h) |

| Intermediate | Amide, further hydrolyzed in situ | Amide, can be isolated under mild conditions[3][7] |

| Initial Product | Carboxylic Acid | Carboxylate Salt |

| Work-up | Neutralization and extraction | Acidification and filtration |

| Pros | Direct isolation of the final acid. | Less potential for acid-sensitive side reactions. Ammonia evolution is a good indicator of reaction progress. |

| Cons | Harsh conditions may degrade sensitive substrates. Requires careful neutralization. | Requires a separate acidification step. Handling of ammonia gas. |

digraph "Decision_Workflow" { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];start [label="Select Hydrolysis Protocol for\n5-Amino-2-bromo-4-fluorobenzonitrile"]; q1 [label="Is the substrate or other functional\ngroups sensitive to strong, hot acid?", shape=diamond, fillcolor="#FBBC05"]; acid_path [label="Acid-Catalyzed Protocol\n(e.g., H₂SO₄/H₂O, Reflux)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base_path [label="Base-Catalyzed Protocol\n(e.g., NaOH/H₂O, Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Is direct isolation of the\ncarboxylic acid a priority?", shape=diamond, fillcolor="#FBBC05"]; end_node [label="Proceed with selected protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> acid_path [label="No"]; q1 -> base_path [label="Yes"]; acid_path -> q2; base_path -> q2; q2 -> acid_path [label="Yes"]; q2 -> base_path [label="No"]; acid_path -> end_node [style=dashed]; base_path -> end_node [style=dashed]; }

Figure 2: Decision workflow for selecting the appropriate hydrolysis method.

References

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved February 13, 2026, from [Link]

-

Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). The Organic Chemistry Tutor. Retrieved February 13, 2026, from [Link]

-

Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. Retrieved February 13, 2026, from [Link]

-

CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. (2024, May 29). YouTube. Retrieved February 13, 2026, from [Link]

-

Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. Retrieved February 13, 2026, from [Link]

-

Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 13, 2026, from [Link]

-

Hydrolysing Nitriles. (n.d.). Chemguide. Retrieved February 13, 2026, from [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

-

Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. (n.d.). Study.com. Retrieved February 13, 2026, from [Link]

-

[FREE] Write out a complete mechanism for the base-promoted hydrolysis of benzonitrile. (2023, April 8). Brainly. Retrieved February 13, 2026, from [Link]

Sources

- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 5-Bromo-2-fluorobenzonitrile 97 179897-89-3 [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]